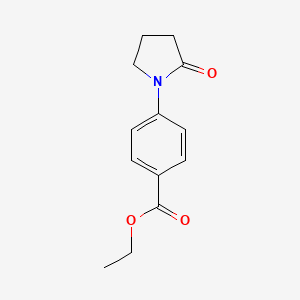![molecular formula C17H16F3N3O B1607932 2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde CAS No. 306936-03-8](/img/structure/B1607932.png)
2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde
Vue d'ensemble
Description
2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde is a chemical compound with the molecular formula C17H16F3N3O . It has an average mass of 335.324 Da and a monoisotopic mass of 335.124542 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzaldehyde group attached to a piperazine ring, which is further connected to a pyridine ring substituted with a trifluoromethyl group .Applications De Recherche Scientifique
Continuous-Flow Hydrogenation Synthesis
The compound has been utilized in the synthesis of benzylpiperazine derivatives via continuous-flow hydrogenation, demonstrating a protecting group-free, safe, and environmentally friendly methodology. This approach facilitates large-scale synthesis under flow hydrogenation conditions, indicating its potential for efficient and scalable drug synthesis or chemical intermediates production (Jing Liu, A. Fitzgerald, & N. Mani, 2012).
Antimicrobial Activity
Research into triazole derivatives synthesized from related compounds has shown some of these novel compounds to possess good to moderate antimicrobial activities against various microorganisms. This suggests the potential for developing new antimicrobial agents based on the structural motif of "2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde" and its derivatives (H. Bektaş et al., 2007).
Synthesis of Fused Triazole Derivatives
The compound has been implicated in the synthesis of new fused triazole derivatives, known as inhibitors of the dipeptidyl peptidase-IV enzyme (DPP-IV inhibitors). Such compounds are significant in the treatment or prevention of type 2 diabetes, showcasing the compound's relevance in medicinal chemistry (Ling Yu-tao, 2009).
Novel Synthesis Techniques
Another application involves its role in a novel and efficient one-pot synthesis of 2-Aminopyrimidinones, highlighting its utility in generating compounds that can form self-assembling structures through hydrogen bonding. This property is essential for creating novel materials with potential applications in nanotechnology and materials science (M. Bararjanian et al., 2010).
Encapsulation and Stabilization of Reactive Isomers
The compound has been used in studies focusing on the adsorption and separation of reactive aromatic isomers and the generation and stabilization of their radicals within a metal-organic framework. This research could lead to new ways of stabilizing reactive intermediates for various chemical transformations, offering insights into the development of novel catalytic processes or materials for chemical storage (Qi-kui Liu et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c18-17(19,20)14-5-6-16(21-11-14)23-9-7-22(8-10-23)15-4-2-1-3-13(15)12-24/h1-6,11-12H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYINUQJLSBDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=CC=CC=C3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381837 | |
| Record name | 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde | |
CAS RN |
306936-03-8 | |
| Record name | 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]-, sodium salt](/img/structure/B1607860.png)
![2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile](/img/structure/B1607864.png)

![4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B1607867.png)



